4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile PF-998425 is a non-steroidal androgen receptor antagonist (IC50 = 43 nM in a cell-based assay). It binds to the androgen receptor (IC50 = 37 nM in a radioligand binding assay) and is selective for the androgen receptor over the progesterone receptor (IC50 = >10,000 nM). Topical administration of PF-998425 (3% twice per day) increases hair growth in a mouse model of hair growth, as well as reduces ear sebum in male Syrian golden hamsters (ED50 = 0.4% twice per day).
PF-998425 is a novel, nonsteroidal androgen receptor antagonist for sebum control and treatment of androgenetic alopecia.
PF0998425 is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 1076225-27-8
VCID: VC0539225
InChI: InChI=1S/C14H14F3NO/c15-14(16,17)12-7-9(5-6-10(12)8-18)11-3-1-2-4-13(11)19/h5-7,11,13,19H,1-4H2/t11-,13-/m1/s1
SMILES: C1CCC(C(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)O
Molecular Formula: C14H14F3NO
Molecular Weight: 269.26 g/mol

4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile

CAS No.: 1076225-27-8

Cat. No.: VC0539225

Molecular Formula: C14H14F3NO

Molecular Weight: 269.26 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile - 1076225-27-8

Specification

CAS No. 1076225-27-8
Molecular Formula C14H14F3NO
Molecular Weight 269.26 g/mol
IUPAC Name 4-[(1R,2R)-2-hydroxycyclohexyl]-2-(trifluoromethyl)benzonitrile
Standard InChI InChI=1S/C14H14F3NO/c15-14(16,17)12-7-9(5-6-10(12)8-18)11-3-1-2-4-13(11)19/h5-7,11,13,19H,1-4H2/t11-,13-/m1/s1
Standard InChI Key MENRRRXHFQYXDW-DGCLKSJQSA-N
Isomeric SMILES C1CC[C@H]([C@H](C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)O
SMILES C1CCC(C(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)O
Canonical SMILES C1CCC(C(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Stereochemistry and Functional Groups

The compound features a benzonitrile core substituted with a trifluoromethyl group at the 2-position and a (1R,2R)-2-hydroxycyclohexyl moiety at the 4-position. This stereospecific configuration is critical for AR binding, as enantiomeric forms exhibit reduced activity . The trifluoromethyl group enhances metabolic stability and membrane permeability, while the hydroxycyclohexyl group contributes to hydrogen bonding with AR residues .

Table 1: Molecular Properties of PF-998425

PropertyValue
Molecular FormulaC₁₄H₁₄F₃NO
Molecular Weight269.26 g/mol
CAS Number1076225-27-8
Purity≥98% (HPLC)
SolubilityLow aqueous solubility

Synthesis and Optimization

PF-998425 is synthesized via a multistep route starting from 2-trifluoromethylbenzonitrile. Key steps include:

  • Epoxidation: Formation of a cyclohexene oxide intermediate.

  • Stereoselective Hydrolysis: Catalytic asymmetric hydrolysis to yield the (1R,2R)-diol configuration.

  • Cyclization: Acid-mediated cyclization to form the hydroxycyclohexyl group .

Reported yields range from 45% to 84%, depending on reaction conditions . Optimization focused on minimizing phototoxic conjugation systems, achieved by reducing planar aromatic regions .

Mechanism of Action and Selectivity

Androgen Receptor Antagonism

PF-998425 competitively inhibits dihydrotestosterone (DHT) binding to AR, with a dissociation constant (Kd) of 1.2 nM . Molecular modeling reveals hydrophobic interactions between the trifluoromethyl group and AR Leu704, while the benzonitrile nitrogen forms a hydrogen bond with Asn705 .

Selectivity Profile

The compound exhibits >300-fold selectivity for AR over progesterone receptors (PR) and glucocorticoid receptors (GR). In cellular assays, it inhibits DHT-induced transcriptional activity (IC₅₀ = 90 nM) without affecting PR or GR pathways .

Table 2: Pharmacological Profile of PF-998425

ParameterValue
AR Binding IC₅₀26 nM
Cellular AR IC₅₀90 nM
PR Binding IC₅₀>10 µM
Metabolic StabilityHigh (CL<sub>hep</sub> = 12 mL/min/kg in rats)

Pharmacokinetics and Metabolism

Absorption and Distribution

Topical application in rats resulted in low systemic absorption (bioavailability <5%). The compound accumulated in sebaceous glands at concentrations 20-fold higher than plasma levels .

Metabolic Pathways

Primary metabolism involves hepatic UDP-glucuronosyltransferase (UGT)-mediated conjugation of the hydroxyl group, forming an inactive glucuronide. Cytochrome P450 enzymes play a minor role (<10% clearance) .

Table 3: Pharmacokinetic Parameters in Dogs

ParameterValue
C<sub>max</sub>8.2 ng/mL
T<sub>max</sub>2 h
AUC<sub>0–24h</sub>12 ng·h/mL
Half-life1.5 h

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator